molecular formula C21H22N4O2 B11279429 2-Cyclopentyl-N-{3-[2-methyl-4-oxopyrido[2,3-D]pyrimidin-3(4H)-YL]phenyl}acetamide

2-Cyclopentyl-N-{3-[2-methyl-4-oxopyrido[2,3-D]pyrimidin-3(4H)-YL]phenyl}acetamide

Cat. No.: B11279429
M. Wt: 362.4 g/mol
InChI Key: QOQXLFNMEAHIND-UHFFFAOYSA-N
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Description

2-Cyclopentyl-N-{3-[2-methyl-4-oxopyrido[2,3-D]pyrimidin-3(4H)-YL]phenyl}acetamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-N-{3-[2-methyl-4-oxopyrido[2,3-D]pyrimidin-3(4H)-YL]phenyl}acetamide typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base such as sodium methoxide in butanol, leading to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-N-{3-[2-methyl-4-oxopyrido[2,3-D]pyrimidin-3(4H)-YL]phenyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrido[2,3-d]pyrimidines.

Scientific Research Applications

2-Cyclopentyl-N-{3-[2-methyl-4-oxopyrido[2,3-D]pyrimidin-3(4H)-YL]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-N-{3-[2-methyl-4-oxopyrido[2,3-D]pyrimidin-3(4H)-YL]phenyl}acetamide involves its interaction with specific molecular targets, such as tyrosine kinases and cyclin-dependent kinases. These interactions inhibit the activity of these enzymes, leading to the suppression of cell proliferation and other biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative activity.

    Tyrosine kinase inhibitors: Compounds like TKI-28.

    Cyclin-dependent kinase inhibitors: Compounds like CDK4 inhibitors.

Uniqueness

2-Cyclopentyl-N-{3-[2-methyl-4-oxopyrido[2,3-D]pyrimidin-3(4H)-YL]phenyl}acetamide is unique due to its specific structural features and its potential to inhibit multiple molecular targets, making it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

2-cyclopentyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide

InChI

InChI=1S/C21H22N4O2/c1-14-23-20-18(10-5-11-22-20)21(27)25(14)17-9-4-8-16(13-17)24-19(26)12-15-6-2-3-7-15/h4-5,8-11,13,15H,2-3,6-7,12H2,1H3,(H,24,26)

InChI Key

QOQXLFNMEAHIND-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)CC4CCCC4

Origin of Product

United States

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